![molecular formula C11H20O3 B011561 6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol CAS No. 103079-06-7](/img/structure/B11561.png)
6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol
Overview
Description
6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol, also known as vitamin E, is a fat-soluble vitamin that is essential for human health. It is a potent antioxidant that helps to protect cells from damage caused by free radicals. Vitamin E is found in many foods, including nuts, seeds, and vegetable oils.
Mechanism Of Action
Vitamin E works as an antioxidant by neutralizing free radicals, which are unstable molecules that can damage cells. Vitamin E also helps to protect cell membranes from damage caused by free radicals. Additionally, 6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol E may help to regulate gene expression and modulate immune function.
Biochemical And Physiological Effects
Vitamin E has a variety of biochemical and physiological effects on the body. It helps to protect cells from oxidative damage, which can lead to chronic diseases such as cancer and cardiovascular disease. Vitamin E also helps to maintain healthy skin and hair, and may help to improve cognitive function in older adults.
Advantages And Limitations For Lab Experiments
One advantage of using 6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol E in lab experiments is its antioxidant properties, which can help to protect cells from damage. However, 6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol E can be difficult to work with due to its low solubility in water. Additionally, 6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol E can be unstable in certain conditions, which can make it difficult to use in experiments.
Future Directions
There are many potential future directions for research on 6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol E. One area of research is the potential use of 6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol E as a treatment for Alzheimer's disease. Another area of research is the development of new methods for synthesizing 6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol E that are more efficient and cost-effective. Additionally, research may focus on the potential use of 6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol E in combination with other antioxidants for the prevention and treatment of chronic diseases.
Synthesis Methods
Vitamin E can be synthesized through several methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the use of various chemical reactions to produce 6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol E. Extraction from natural sources involves the use of solvents to extract the 6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol E from plant sources. The most common natural source of 6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol E is soybean oil.
Scientific Research Applications
Vitamin E has been extensively studied for its potential health benefits. Research has shown that 6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol E may help to prevent or treat a variety of health conditions, including cardiovascular disease, cancer, and age-related macular degeneration. Vitamin E has also been shown to have anti-inflammatory properties, which may help to reduce the risk of chronic diseases.
properties
IUPAC Name |
(1S,5R)-2-(2-hydroxyethyl)-5-(2-hydroxypropan-2-yl)cyclohex-2-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-11(2,14)9-4-3-8(5-6-12)10(13)7-9/h3,9-10,12-14H,4-7H2,1-2H3/t9-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDYCFMYAPMHAC-ZJUUUORDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC=C(C(C1)O)CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CC=C([C@H](C1)O)CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30908186 | |
Record name | 2-(2-Hydroxyethyl)-5-(2-hydroxypropan-2-yl)cyclohex-2-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30908186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol | |
CAS RN |
103079-06-7, 127913-03-5 | |
Record name | 1-Cyclohexene-1-ethanol, 6-hydroxy-4-(1-hydroxy-1-methylethyl)-, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103079067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127913035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Hydroxyethyl)-5-(2-hydroxypropan-2-yl)cyclohex-2-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30908186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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